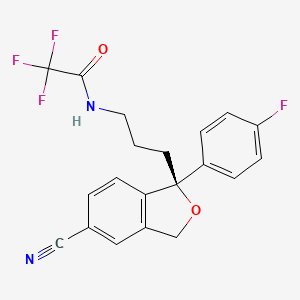

S-(+)-N-三氟乙酰去甲西酞普兰

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

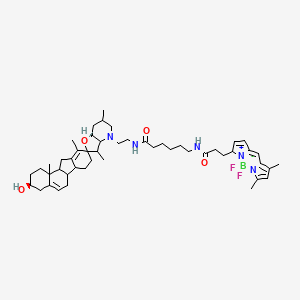

S-(+)-N-Trifluoroacetodidemethyl Citalopram is a derivative of citalopram, which is a selective serotonin reuptake inhibitor (SSRI) used in the treatment of major depressive disorder . The primary target for citalopram is the serotonin transporter (SERT), which is responsible for serotonin (or 5-hydroxytryptamine [5-HT]) reuptake at the terminals and cell bodies of serotonergic neurons .

科学研究应用

Antidepressant

Escitalopram, the S-(+)-enantiomer of citalopram, is a widely used antidepressant for the treatment of patients with major depression . It is more efficacious than many other antidepressants with a faster onset of action .

Anxiolytic

In addition to its antidepressant effects, escitalopram also has potent effects in animal models predictive of anxiolytic activities . This suggests its potential use in the treatment of anxiety disorders.

Serotonin Transporter Inhibitor

The primary target for escitalopram is the serotonin transporter (SERT), which is responsible for serotonin reuptake at the terminals and cell bodies of serotonergic neurons . By increasing extracellular serotonin levels, it enhances serotonin neurotransmission .

Allosteric Modulation

Escitalopram has been shown to decrease its own dissociation rate from the orthosteric site on the SERT through allosteric binding . This unique mechanism of action may contribute to its clinical efficacy.

Neuroadaptive Changes

Both nonclinical studies and some clinical investigations have demonstrated the cellular, neurochemical, neuroadaptive, and neuroplastic changes induced by escitalopram with acute and chronic administration .

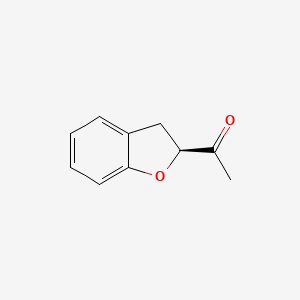

Synthesis of Chiral Active Pharmaceutical Ingredients (APIs)

The compound has found applications in the synthesis of chiral APIs . Continuous flow chemistry-based approaches have been used for the synthesis of this compound .

作用机制

Target of Action

S-(+)-N-Trifluoroacetodidemethyl Citalopram, also known as N-[3-[(1S)-5-cyano-1-(4-fluorophenyl)-3H-2-benzofuran-1-yl]propyl]-2,2,2-trifluoroacetamide, is a selective serotonin reuptake inhibitor (SSRI) used in the treatment of depression . Its primary target is the serotonin transporter (solute carrier family 6 member 4, SLC6A4), which is responsible for the reuptake of serotonin (5-HT) in the central nervous system (CNS) .

Mode of Action

This compound enhances serotonergic transmission through the inhibition of serotonin reuptake . It is highly selective towards serotonin reuptake inhibition, having minimal effect on dopamine and norepinephrine transportation and virtually no affinity for muscarinic, histaminergic, or GABAergic receptors . It is also suggested that it has an allosteric effect on its target, which may be responsible for its observed superior efficacy and faster onset compared to other SSRIs .

Biochemical Pathways

The compound’s action affects the serotonergic neurotransmission pathway. By inhibiting the reuptake of serotonin, it increases the levels of serotonin in the synaptic cleft, enhancing the transmission of signals between neurons . This leads to the potentiation of serotonergic activity in the CNS, which is believed to be one of the mechanisms underlying its antidepressant effect .

Pharmacokinetics

Following oral administration, the compound is rapidly absorbed and reaches maximum plasma concentrations in approximately 3–4 hours . The elimination half-life is about 27–33 hours, consistent with once-daily administration .

Result of Action

The molecular and cellular effects of the compound’s action are primarily related to its enhancement of serotonergic activity in the CNS. This results in improved mood and reduced symptoms of depression . Additionally, it has been suggested that the compound may have protective effects against abnormal APP processing and amyloid beta-induced mitochondrial dynamics, biogenesis, mitophagy, and synaptic toxicities in Alzheimer’s disease .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the presence of other drugs metabolized by the same CYP enzymes could potentially affect its metabolism and hence its efficacy . Moreover, environmental pollutants could potentially affect the degradation of the compound, impacting its persistence in the environment .

属性

IUPAC Name |

N-[3-[(1S)-5-cyano-1-(4-fluorophenyl)-3H-2-benzofuran-1-yl]propyl]-2,2,2-trifluoroacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16F4N2O2/c21-16-5-3-15(4-6-16)19(8-1-9-26-18(27)20(22,23)24)17-7-2-13(11-25)10-14(17)12-28-19/h2-7,10H,1,8-9,12H2,(H,26,27)/t19-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAXPNSRROUWKMK-IBGZPJMESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)C#N)C(O1)(CCCNC(=O)C(F)(F)F)C3=CC=C(C=C3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C2=C(C=CC(=C2)C#N)[C@](O1)(CCCNC(=O)C(F)(F)F)C3=CC=C(C=C3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16F4N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60652685 |

Source

|

| Record name | N-{3-[(1S)-5-Cyano-1-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-1-yl]propyl}-2,2,2-trifluoroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60652685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1217811-50-1 |

Source

|

| Record name | N-{3-[(1S)-5-Cyano-1-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-1-yl]propyl}-2,2,2-trifluoroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60652685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[5-Chloro-2-(2,4-dichlorophenoxy)phenylethanone]-d3](/img/structure/B562489.png)

![2-Bromo-4-[(ethoxycarbonothioyl)sulfanyl]benzoic acid](/img/structure/B562492.png)

![3-(t-Boc)-2,2-dimethyl-4-phenyl-1,3-oxazolidin-5-yl]formic Acid Ethyl Ester](/img/structure/B562501.png)